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Cat. No.: B12371602 Get Quote

A Head-to-Head Comparison of LRRK2 Inhibitors: LRRK2-IN-1 and MLi-2

This guide provides a comprehensive, data-driven comparison of two pivotal research

compounds, LRRK2-IN-1 and MLi-2, designed for researchers, scientists, and drug

development professionals investigating Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations

leading to increased LRRK2 kinase activity are a significant genetic cause of both familial and

sporadic Parkinson's disease, making potent and selective inhibitors essential tools for

studying LRRK2 signaling and developing novel therapeutics.

Note on LRRK2-IN-14: Initial searches for "LRRK2-IN-14" did not yield sufficient data for a

comprehensive comparison. However, the well-characterized and structurally related inhibitor,

LRRK2-IN-1, is widely documented. This guide will therefore focus on LRRK2-IN-1 as a

benchmark compound for comparison against MLi-2.

Quantitative Data Summary
The efficacy of a kinase inhibitor is determined by its potency, selectivity, and cellular activity.

The following tables summarize the key quantitative data for LRRK2-IN-1 and MLi-2, facilitating

a direct comparison.

Table 1: Biochemical Potency
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Compound Target IC50 (nM) Assay Conditions

LRRK2-IN-1 LRRK2 (Wild-Type) 13[1] 0.1 mM ATP

LRRK2 (G2019S) 6[1] 0.1 mM ATP

MLi-2 LRRK2 0.76[2]
Purified LRRK2

kinase assay

Table 2: Cellular Activity
Compound Assay Cell Line IC50 (nM)

LRRK2-IN-1

LRRK2

dephosphorylation

(Ser910/Ser935)

HEK293 ~1000-3000[1]

MLi-2

LRRK2

dephosphorylation

(pSer935)

Cellular Assay 1.4[2]

Radioligand

Competition Binding
Not Specified 3.4[2]

Table 3: Kinase Selectivity
Compound Selectivity Profile Notes

LRRK2-IN-1

Profiled against >470 kinases.

Shows activity against DCLK2

(Kd = 16 nM) and MAPK7 (Kd

= 28 nM).

Comprehensive selectivity

profiling performed using

multiple platforms

(KINOMEscan™, Dundee

profiling, KiNativ™).

MLi-2

>295-fold selectivity for LRRK2

over a panel of 300 other

kinases.

Also demonstrates high

selectivity against a diverse

panel of receptors and ion

channels.[2]

Table 4: In Vivo Pharmacokinetics & Target Engagement
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Compound Animal Model Dose & Route Key Findings

LRRK2-IN-1 Mouse Not Specified

T1/2 = 4.47 hours,

Bioavailability (F) =

49.3%[1].

Mouse
10 mg/kg (co-

administered)

Reduced uptake of

[3H]LRRK2-IN-1 in

brain and kidney by

50-60% with a

competing inhibitor[3].

MLi-2 Mouse
Acute and subchronic

oral dosing

Dose-dependent

central and peripheral

target inhibition

(measured by

pSer935 LRRK2

dephosphorylation)

over 24 hours[2].

MitoPark Mouse
Chronic treatment (15

weeks)

Well-tolerated with

brain and plasma

exposures >100x the

in vivo plasma IC50

for LRRK2

inhibition[2].

Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams have

been generated.
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Upstream Regulation
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Caption: LRRK2 Signaling Pathway and Point of Inhibition.
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In Vitro Evaluation Cellular Evaluation In Vivo Evaluation

Biochemical Kinase Assay
(IC50 Determination) Kinase Selectivity Screening Cellular Target Engagement

(e.g., Western Blot for pLRRK2)
Cellular Thermal Shift Assay

(CETSA)
Pharmacokinetics &

Pharmacodynamics (PK/PD) Efficacy in Disease Models
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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